2-Benzyloxy-3-pentanone
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Overview
Description
2-Benzyloxy-3-pentanone is an organic compound with the molecular formula C12H16O2 It is a ketone with a benzyloxy group attached to the second carbon and a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzyloxy-3-pentanone can be synthesized through several methods. One common approach involves the protection of hydroxyl groups in S-ethyl lactate with benzyl chloride, followed by a Grignard reaction to obtain the desired ketone . Another method involves the use of L-methyl lactate or L-ethyl lactate as starting materials .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-3-pentanone undergoes various chemical reactions, including:
Aldol Reactions: It participates in aldol reactions, particularly TiCl4-mediated aldol reactions, which are highly stereoselective.
Oxidation and Reduction:
Common Reagents and Conditions
Aldol Reactions: TiCl4 is commonly used as a reagent in aldol reactions involving this compound.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) may be used, although specific examples are not provided in the literature.
Major Products Formed
The major products formed from aldol reactions involving this compound are diastereomeric adducts with high stereoselectivity .
Scientific Research Applications
2-Benzyloxy-3-pentanone has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of pharmaceutical agents, such as posaconazole.
Material Science:
Mechanism of Action
The mechanism of action of 2-benzyloxy-3-pentanone in chemical reactions involves its role as a reactant in aldol reactions. The benzyloxy group and the ketone functionality allow it to participate in nucleophilic addition reactions, leading to the formation of new carbon-carbon bonds. The stereoselectivity of these reactions is influenced by the presence of specific reagents like TiCl4 .
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-3-pentanol: This compound is similar in structure but contains a hydroxyl group instead of a ketone.
2-Benzyloxy-3-butanone: A shorter chain analog with similar reactivity.
2-Benzyloxy-3-hexanone: A longer chain analog with similar reactivity.
Uniqueness
2-Benzyloxy-3-pentanone is unique due to its specific structure, which allows for high stereoselectivity in aldol reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical applications .
Properties
IUPAC Name |
2-phenylmethoxypentan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-12(13)10(2)14-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOOBELFQJXOAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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